Product packaging for dTDP-2-deoxy-beta-L-fucose(Cat. No.:)

dTDP-2-deoxy-beta-L-fucose

Cat. No.: B1247829
M. Wt: 532.33 g/mol
InChI Key: GLUZBIYLBPDBPE-QUTCXQLSSA-N
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Description

Molecular Composition and Stereochemical Configuration

dTDP-2-deoxy-β-L-fucose is a nucleotide-activated sugar derivative with the molecular formula C₁₆H₂₄N₂O₁₄P₂ and a molecular weight of 530.31 g/mol . Its structure comprises a thymine base linked to a deoxyribose-phosphate backbone, which is further connected to a 2-deoxy-β-L-fucose moiety via a diphosphate bridge. The stereochemical configuration of the sugar component is defined by the β-L-fucose orientation, characterized by the following features:

  • C1 (anomeric carbon): β-configuration (axial hydroxyl group).
  • C2 : Absence of hydroxyl group (2-deoxy modification).
  • C3 , C4 , C5 : Hydroxyl groups in the L-configuration, as confirmed by the IUPAC name [(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate.

The SMILES notation (C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O) and InChI key (GLUZBIYLBPDBPE-QUTCXQLSSA-L) further validate the stereochemical arrangement.

Crystallographic Analysis and 3D Conformer Studies

While direct crystallographic data for dTDP-2-deoxy-β-L-fucose remain limited, computational models and related structural homologs provide insights into its three-dimensional conformation. PubChem’s 3D conformer data predict a bent geometry for the diphosphate bridge, with the thymine base and deoxyfucose moiety oriented anti-parallel to minimize steric clashes. Key features include:

  • Sugar-phosphate backbone : Adopts a chair conformation for the deoxyfucose ring, stabilized by intramolecular hydrogen bonds between O3 and O4 hydroxyls.
  • Diphosphate group : Negative charges localized on the oxygen atoms, facilitating interactions with cationic residues in enzymatic binding pockets.

Comparisons with the structurally similar dTDP-rhamnose (C₁₆H₂₆N₂O₁₅P₂) reveal that the absence of the C2 hydroxyl group in dTDP-2-deoxy-β-L-fucose reduces hydrogen-bonding capacity, potentially altering substrate specificity in glycosyltransferase-mediated reactions.

Comparative Analysis with Related dTDP-activated Sugars

dTDP-2-deoxy-β-L-fucose belongs to a family of dTDP-activated deoxy sugars involved in bacterial secondary metabolite biosynthesis. Key structural distinctions from related compounds include:

Compound Molecular Formula Functional Group Differences Biological Role
dTDP-2-deoxy-β-L-fucose C₁₆H₂₄N₂O₁₄P₂ C2 deoxygenation Intermediate in antibiotic synthesis
dTDP-β-L-rhamnose C₁₆H₂₆N₂O₁₅P₂ C6 deoxygenation, C2 hydroxyl retention Bacterial cell wall biosynthesis
dTDP-4-dehydro-β-L-rhamnose C₁₆H₂₄N₂O₁₅P₂ C4 keto group Precursor in rhamnose pathway
dTDP-6-deoxy-D-allose C₁₆H₂₆N₂O₁₅P₂ C6 deoxygenation, C3 epimerization Macrolide antibiotic modification

The absence of the C2 hydroxyl group in dTDP-2-deoxy-β-L-fucose distinguishes it from dTDP-β-L-fucose , while its β-L configuration contrasts with the α-D configurations observed in plant-derived nucleotide sugars.

Deprotonation States and Ionic Species at Physiological pH

Under physiological conditions (pH 7.3), dTDP-2-deoxy-β-L-fucose exists predominantly as a dianionic species (dTDP-2-deoxy-β-L-fucose(2−)) due to deprotonation of both phosphate groups. This charge state facilitates:

  • Metal ion coordination : Binding to Mg²⁺ or Mn²⁺ in enzyme active sites, as observed in dTDP-sugar reductases.
  • Electrostatic interactions : Stabilization of the transition state during glycosyl transfer, particularly in retaining glycosyltransferases.

The pKa values for the phosphate groups are estimated at 1.5–2.5 (first deprotonation) and 6.0–7.0 (second deprotonation) , consistent with other dTDP-activated sugars. Nuclear magnetic resonance (NMR) studies of related compounds, such as dTDP-6-deoxy-D-allose, corroborate the dominance of the dianionic form at neutral pH, with chemical shifts for phosphate protons absent above pH 6.0.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26N2O14P2 B1247829 dTDP-2-deoxy-beta-L-fucose

Properties

Molecular Formula

C16H26N2O14P2

Molecular Weight

532.33 g/mol

IUPAC Name

[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14+/m0/s1

InChI Key

GLUZBIYLBPDBPE-QUTCXQLSSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Biosynthesis Pathways

The enzymatic synthesis of dTDP-2-deoxy-β-L-fucose shares initial steps with the dTDP-L-rhamnose pathway, diverging at critical redox and epimerization reactions. The biosynthesis begins with glucose-1-phosphate, which is converted to dTDP-α-D-glucose via glucose-1-phosphate thymidylyltransferase (RmlA) . RmlB, a dTDP-glucose 4,6-dehydratase, then catalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose, a central intermediate . In Geobacillus tepidamans, the dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) reduces this intermediate to dTDP-α-D-fucose . However, achieving the β-L configuration requires additional epimerization steps, often facilitated by enzymes such as RmlC (3,5-epimerase) or DnmU from Streptomyces peucetius .

Enzyme Module Systems for Scalable Production

A breakthrough in preparative-scale synthesis involves modular enzyme systems combining thymidylyltransferases, dehydratases, and reductases. For example, a system using sucrose synthase (SuSy), RmlB, RmlC, and RmlD produced dTDP-β-L-rhamnose with a 35.9% yield . Substituting RmlC with DnmU increased the yield to 44.7%, demonstrating flexibility in stereochemical outcomes . This modular approach, optimized for 0.2–0.6 g scales, highlights the utility of recombinant enzymes in generating dTDP-activated deoxyhexoses (Table 1) .

Table 1: Enzyme Modules and Yields in dTDP-Deoxyhexose Synthesis

Enzyme ModuleSubstrateProductYield
SuSy + RmlBdTMP + sucrosedTDP-α-D-glucose62%
SuSy + RmlB + RmlC/DdTMP + sucrosedTDP-β-L-rhamnose35.9%
SuSy + RmlB + DnmUdTMP + sucrosedTDP-β-L-daunosamine44.7%

Chemical Reduction of dTDP-4-Keto-6-Deoxy-D-Glucose

Chemical methods offer an alternative to enzymatic synthesis, particularly for producing epimeric mixtures. Treatment of dTDP-4-keto-6-deoxy-D-glucose with sodium borohydride (NaBH₄) yields a 2:1 ratio of dTDP-α-D-quinovose and dTDP-α-D-fucose . While this approach bypasses enzymatic stereocontrol, it necessitates chromatographic separation to isolate the desired β-L-fucose derivative. Nuclear magnetic resonance (NMR) spectroscopy confirms the identity of products, with distinct signals for C-4 epimers at δ 1.25 ppm (quinovose) and δ 1.18 ppm (fucose) .

Recombinant Enzyme Production and Purification

Critical to enzymatic synthesis is the availability of purified enzymes. Escherichia coli expression systems are widely used; for example, RmlB from Mycobacterium tuberculosis was purified via DEAE Sephadex chromatography, achieving >90% purity . Activity assays using NADPH oxidation at 340 nm confirmed RmlB functionality, with a specific activity of 12.4 U/mg . Similarly, Fcd from G. tepidamans was overexpressed and dialyzed into Tris buffers, retaining 80% activity after 30 days at 4°C .

Analytical and Validation Techniques

High-performance liquid chromatography (HPLC) with ion-exchange columns (e.g., Dionex PA-100) remains the gold standard for monitoring reaction progress . For instance, dTDP-β-L-fucose elutes at 18.3 min under a KH₂PO₄ gradient (75–500 mM over 30 min) . Mass spectrometry (ESI-Q-TOF) further validates glycosylation sites in S-layer proteins, confirming the incorporation of dTDP-2-deoxy-β-L-fucose at Ser-792 and Thr-583 residues .

Q & A

Basic Research Questions

Q. What is the biosynthetic pathway of dTDP-2-deoxy-beta-L-fucose in bacterial systems, and how can it be experimentally validated?

  • Methodological Answer : The biosynthesis of this compound involves sequential enzymatic modifications starting from glucose-1-phosphate. Key steps include phosphorylation, dehydration, and epimerization. To validate this pathway:

  • Use in vitro enzymatic assays with purified enzymes (e.g., TDP-sugar epimerases) and monitor intermediates via HPLC or LC-MS .
  • Employ gene knockout studies in bacterial models (e.g., Streptomyces) to observe pathway disruption and intermediate accumulation .
  • Reference kinetic parameters (e.g., Km, Vmax) from studies on homologous enzymes, such as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase .

Q. How can researchers efficiently synthesize this compound for structural and functional studies?

  • Methodological Answer : Chemical synthesis typically involves phosphomorpholidate coupling reactions. For example:

  • Use 1H-tetrazole as a catalyst to activate sugar donors, enabling efficient coupling with dTDP .
  • Purify intermediates via ion-exchange chromatography and validate structures using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) .
  • Optimize reaction yields (e.g., 60–80%) by adjusting solvent systems (e.g., anhydrous DMF) and protecting group strategies .

Advanced Research Questions

Q. What experimental approaches resolve structural ambiguities in this compound, such as anomeric configuration or ring conformation?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with binding proteins (e.g., glycosyltransferases) to determine absolute configuration .
  • Nuclear Overhauser Effect (NOE) NMR : Analyze intra-residue proton interactions to confirm chair or boat conformations .
  • Computational modeling : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental data .

Q. How can isotopic labeling (e.g., <sup>13</sup>C, <sup>2</sup>H) elucidate the metabolic flux of this compound in microbial pathways?

  • Methodological Answer :

  • Pulse-chase experiments : Introduce <sup>13</sup>C-glucose into bacterial cultures and track label incorporation into dTDP-sugars via LC-MS/MS .
  • Stable isotope probing (SIP) : Combine with RNA-SIP to correlate metabolite flux with gene expression in pathway mutants .
  • Data interpretation : Use metabolic flux analysis (MFA) software (e.g., INCA) to model label distribution and identify rate-limiting steps .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in enzymatic activity data for this compound biosynthesis?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and cofactor concentrations (e.g., Mg<sup>2+</sup>) to minimize variability .
  • Cross-validate with orthogonal methods : Compare activity data from spectrophotometric assays (e.g., NADH-coupled) with radiolabeled substrate tracking .
  • Meta-analysis : Aggregate datasets from multiple studies (e.g., BRENDA database) to identify outliers and establish consensus parameters .

Q. What strategies mitigate challenges in detecting low-abundance this compound intermediates in complex biological matrices?

  • Methodological Answer :

  • Sample enrichment : Use solid-phase extraction (SPE) with hydrophilic interaction liquid chromatography (HILIC) cartridges .
  • High-sensitivity MS : Employ nano-LC coupled with Orbitrap or Q-TOF mass spectrometers for femtomole-level detection .
  • Internal standards : Synthesize deuterated analogs (e.g., d3-dTDP-2-deoxy-beta-L-fucose) for precise quantification .

Experimental Design and Validation

Q. What controls are essential for validating the biological function of this compound in glycan synthesis?

  • Methodological Answer :

  • Negative controls : Use enzyme-deficient mutants or competitive inhibitors (e.g., dTDP analogs) to confirm substrate specificity .
  • Positive controls : Include known substrates (e.g., dTDP-L-rhamnose) to benchmark activity .
  • In situ validation : Apply CRISPR-interference (CRISPRi) to repress pathway genes and assess glycan structural changes via lectin microarray .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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